Product packaging for 4-Ethyl-2-iodo-phenol(Cat. No.:)

4-Ethyl-2-iodo-phenol

Cat. No.: B13946438
M. Wt: 248.06 g/mol
InChI Key: MYDGREKRWJNEAD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenol (B47542) Derivatives

Halogenated phenols are a class of organic compounds characterized by a phenol ring bearing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The introduction of halogens onto the phenol ring significantly modifies the parent molecule's electronic properties, acidity, and biological activity. basicmedicalkey.com Halogenation, particularly at the positions ortho or para to the hydroxyl group, can enhance the antimicrobial and germicidal properties of phenols. basicmedicalkey.comasm.org The effectiveness of these derivatives often depends on the nature of the halogen, its position on the ring, and the presence of other substituents, such as alkyl groups. basicmedicalkey.com

The synthesis of halogenated phenols can be achieved through various methods, including the direct halogenation of phenol or its derivatives. globalscientificjournal.com Electrochemical methods have been explored as an environmentally friendlier alternative to traditional chemical halogenation, offering precise control over reaction conditions and reducing hazardous byproducts. globalscientificjournal.com For instance, the electrochemical halogenation of phenol using a chromium catalyst has been demonstrated as a sustainable route to produce these valuable intermediates. globalscientificjournal.com

4-Ethyl-2-iodo-phenol fits within this class as an alkyl-substituted iodophenol. The iodine atom, being the largest and least electronegative of the stable halogens, imparts distinct properties. The carbon-iodine bond is weaker than other carbon-halogen bonds, making aryl iodides highly reactive and useful in various chemical transformations.

Significance in Organic Synthesis and Medicinal Chemistry Research

The unique structural features of this compound make it a compound of interest in both organic synthesis and medicinal chemistry. In organic synthesis, the iodine substituent serves as a versatile handle for introducing other functional groups through cross-coupling reactions.

In medicinal chemistry, halogenated phenols are investigated for a wide range of biological activities. ontosight.ainih.gov The presence of a halogen can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also lead to specific interactions with biological targets through halogen bonding. ontosight.aiacs.org Research into halogenated phenol derivatives has explored their potential as antiviral and antioxidant agents. nih.gov Specifically, radioactive isotopes of iodine can be incorporated into molecules like this compound, creating radiolabeled analogs for use in medical imaging and targeted radionuclide therapy. ontosight.ai The ethyl group can further modulate the compound's interaction with biological systems, affecting its distribution and metabolism. ontosight.ai While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in molecules with noted biological activities. For example, other complex halogenated phenols have been investigated for their anticancer properties.

Overview of Current Research Trajectories for Aryl Iodides

Aryl iodides, including compounds like this compound, are highly valued in contemporary organic chemistry due to the reactivity of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen series, making aryl iodides excellent substrates for a variety of catalytic cross-coupling reactions. These reactions are fundamental for the construction of complex organic molecules from simpler precursors.

Current research in this area is heavily focused on developing more efficient, sustainable, and versatile catalytic systems for reactions involving aryl iodides. Key research trajectories include:

Green Chemistry Approaches : There is a significant push towards developing environmentally benign reaction conditions. This includes the use of greener solvents, such as dimethyl carbonate, as alternatives to more toxic amide-based solvents traditionally used in coupling reactions. researchgate.netfigshare.comtandfonline.comtandfonline.com

Mechanochemistry : The use of mechanical force (ball milling) to drive chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding), is a rapidly growing field. researchgate.netfigshare.comtandfonline.com Mechanochemical methods have been successfully applied to the reductive homocoupling of aryl iodides, demonstrating a path to reduce waste and avoid harsh solvents. tandfonline.com

Novel Catalytic Systems : While palladium catalysts have long dominated the field of cross-coupling, research is actively exploring the use of more abundant and less expensive first-row transition metals like iron and cobalt. beilstein-journals.org These earth-abundant metal catalysts are being developed for reactions such as the Sonogashira coupling of aryl iodides with terminal alkynes, offering a more sustainable alternative to precious metal catalysts. beilstein-journals.org The development of these new catalysts often focuses on improving reaction yields, expanding substrate scope, and increasing tolerance to various functional groups. beilstein-journals.org

These research trends highlight the ongoing importance of aryl iodides as fundamental building blocks in modern synthetic chemistry, with a clear trajectory towards more sustainable and efficient synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IO B13946438 4-Ethyl-2-iodo-phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

4-ethyl-2-iodophenol

InChI

InChI=1S/C8H9IO/c1-2-6-3-4-8(10)7(9)5-6/h3-5,10H,2H2,1H3

InChI Key

MYDGREKRWJNEAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)I

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethyl 2 Iodo Phenol and Analogues

Regioselective Iodination Strategies for Phenolic Substrates

The direct iodination of 4-ethylphenol (B45693) presents a significant challenge in controlling regioselectivity, as the activating hydroxyl and ethyl groups direct iodination to multiple positions on the aromatic ring. Consequently, various strategies have been developed to achieve selective ortho-iodination.

Electrophilic Iodination Approaches

Electrophilic iodination is a common method for introducing iodine into aromatic rings. However, the low electrophilicity of molecular iodine often necessitates the use of an activating agent or a more potent iodine source. thieme-connect.com

Several reagent systems have been developed for the electrophilic iodination of phenols. These include:

Iodine monochloride (ICl): This reagent has been used for the iodination of various substituted phenols. asianpubs.orgniscpr.res.in The reaction mechanism is believed to involve the formation of an intermediate π-complex, which then rearranges to a σ-complex before deprotonation to yield the iodinated product. niscpr.res.in

N-Iodosuccinimide (NIS): In the presence of a catalytic amount of a protic acid like p-toluenesulfonic acid (PTSA), NIS serves as an effective source of electrophilic iodine. nih.gov This system has been shown to favor the formation of the para-iodinated product in many cases. nih.gov

Iodine with an oxidizing agent: The combination of molecular iodine with an oxidizing agent can generate a more reactive iodinating species in situ. Systems such as iodine/urea-hydrogen peroxide (I₂/UHP) and iodine/sodium nitrite (B80452) (I₂/NaNO₂) have been employed for the iodination of phenols. thieme-connect.comthieme-connect.commdpi.com The I₂/NaNO₂ system, in particular, is considered a greener alternative as it is inexpensive and non-toxic. thieme-connect.comthieme-connect.com

The regioselectivity of electrophilic iodination is highly dependent on the reaction conditions, including the solvent, temperature, and the specific iodinating reagent used. For para-substituted phenols like 4-ethylphenol, electrophilic iodination typically yields the ortho-iodo product. thieme-connect.comtandfonline.com

Metal-Catalyzed Directed Iodination Protocols

To overcome the regioselectivity challenges of traditional electrophilic iodination, metal-catalyzed methods that utilize directing groups have emerged as powerful tools. These strategies offer precise control over the site of iodination.

Palladium-catalyzed C-H activation has been a particularly fruitful area of research. In these reactions, a directing group on the phenolic substrate coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond and facilitating its cleavage and subsequent iodination.

Recent studies have demonstrated the use of the phenolic hydroxyl group itself as a directing group for ortho-C-H iodination. researchgate.netsioc-journal.cn For instance, a palladium(II)-catalyzed C-H iodination of free 2-aryl phenols using 4-iodo-3-nitroanisole (B1296058) as a mild iodinating reagent has been reported to exhibit excellent site-selectivity. sioc-journal.cn Another approach involves the use of a removable directing group, which can be installed prior to iodination and subsequently cleaved to afford the desired product.

Metal-catalyzed iodination offers several advantages over traditional methods, including:

High regioselectivity: The directing group ensures that iodination occurs at a specific position.

Mild reaction conditions: These reactions can often be carried out under milder conditions than many electrophilic iodination procedures.

Broad substrate scope: A wide range of functional groups are often tolerated.

Functionalization of Precursors to Yield 4-Ethyl-2-iodo-phenol

An alternative to the direct iodination of 4-ethylphenol is the synthesis of this compound from pre-functionalized precursors. This approach can offer better control over the final product structure.

Alkylation Reactions on Iodophenol Scaffolds

One strategy involves the introduction of the ethyl group onto a pre-existing iodophenol scaffold. For example, 2-iodophenol (B132878) can be alkylated to introduce the ethyl group at the para-position. However, this approach can be challenging due to the potential for O-alkylation of the phenolic hydroxyl group.

A recent breakthrough in this area is the development of a palladium-catalyzed cascade cross-electrophile coupling and C-H alkylation reaction. nih.govrsc.org This method allows for the reaction of ortho-iodophenol derivatives with alkyl chlorides, utilizing a methoxy (B1213986) or benzyloxy group as a mediator to achieve C-H alkylation. nih.govrsc.org This innovative approach provides a convenient route to alkylated phenol (B47542) derivatives. nih.gov

Phenol Derivatization with Subsequent Iodination

Another strategy involves modifying the phenol starting material to control the regioselectivity of a subsequent iodination step. This can be achieved by introducing a protecting or directing group.

For instance, the hydroxyl group of 4-ethylphenol can be protected with a group that directs iodination to the ortho position. After iodination, the protecting group is removed to yield this compound. The use of a tetrafluoropyridyl (TFP) protecting group has been shown to direct electrophilic aromatic substitution to positions that are not typically favored. amazonaws.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. The goal is to develop more environmentally benign and sustainable synthetic routes.

Several "green" iodination methods for phenols have been reported:

Water as a solvent: Performing reactions in water instead of hazardous organic solvents is a key principle of green chemistry. tandfonline.comresearchgate.net An efficient method for the iodination of phenols in water has been developed using potassium iodide as the iodine source and potassium ferrate as an oxidizing agent. tandfonline.comresearchgate.net

Use of non-toxic reagents: The use of inexpensive and non-toxic reagents like I₂/NaNO₂ is another green approach to phenol iodination. thieme-connect.comthieme-connect.com

Catalytic methods: The use of catalysts, such as laccase, can enable more efficient and sustainable processes. rsc.org A laccase-catalyzed iodination of p-substituted phenols using potassium iodide as the iodine source and aerial oxygen as the oxidant has been developed, offering a highly sustainable method. rsc.org

These green methodologies not only reduce the environmental impact of the synthesis but can also offer advantages in terms of cost and safety.

Table of Reagents and their Roles in the Synthesis of this compound and Analogues

ReagentRoleRelevant Section(s)
Iodine monochloride (ICl)Electrophilic iodinating agent2.1.1.
N-Iodosuccinimide (NIS)Electrophilic iodinating agent2.1.1.
Iodine (I₂)Iodine source2.1.1., 2.3.
Sodium nitrite (NaNO₂)Oxidizing agent in conjunction with I₂2.1.1., 2.3.
Palladium catalystsCatalyst for C-H activation/iodination and alkylation2.1.2., 2.2.1.
4-Iodo-3-nitroanisoleMild iodinating reagent in Pd-catalyzed reactions2.1.2.
Potassium iodide (KI)Iodine source in green iodination methods2.3.
Potassium ferrate (K₂FeO₄)Oxidizing agent in green iodination2.3.
LaccaseBiocatalyst for iodination2.3.
Tetrafluoropyridyl (TFP) groupProtecting and directing group2.2.2.

Solvent-Free and Aqueous Reaction Conditions

The movement towards sustainable chemistry aims to reduce or eliminate the use of volatile and toxic organic solvents, which are a major source of industrial waste and environmental pollution. researchgate.net This has spurred the development of synthetic protocols for iodophenols that operate under solvent-free conditions or in water.

Solid-State Synthesis:

A notable solvent-free approach is the iodination of aromatic compounds through mechanical grinding. Research has demonstrated that various industrially important aromatics, including phenols, can be efficiently iodinated using N-iodosuccinimide (NIS) in the solid state at room temperature. scispace.com This method offers significant advantages, such as short reaction times (typically 5-8 minutes), high yields (94-99%), and a simple, non-hazardous work-up procedure. scispace.com The high purity of the products suggests the reaction is highly selective. scispace.com Another example of a solvent-free grinding method involves the use of solid iodine and silver nitrate (B79036) (AgNO₃) to iodinate pyrimidine (B1678525) derivatives, showcasing the broader applicability of this eco-friendly technique. mdpi.com

Table 1: Solvent-Free Iodination of Aromatic Compounds by Grinding

This table presents data on the iodination of various aromatic substrates under solvent-free conditions using N-iodosuccinimide (NIS) and acetic acid as a catalyst at room temperature.

SubstrateProductReaction Time (min)Yield (%)
4-Nitroaniline2-Iodo-4-nitroaniline599
Aniline2,4,6-Triiodoaniline794
Phenol2,4,6-Triiodophenol695
2-Naphthol1-Iodo-2-naphthol598

Data sourced from Srivastava et al. (2018). scispace.com

Aqueous Iodination:

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Several effective methods for the iodination of phenols have been developed in aqueous media. One such green method involves the use of potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as an oxidizing agent, allowing for the successful iodination of phenols in good to excellent yields under mild and non-toxic conditions. researchgate.net

Another highly efficient method is the aerobic oxyiodination of phenols catalyzed by copper(II) nitrate in water. researchgate.net This system uses molecular iodine (I₂) as the iodinating reagent and molecular oxygen as the terminal oxidant, offering high atom economy. The catalyst demonstrates high activity for phenols with both electron-donating and electron-withdrawing groups and shows remarkable selectivity for the formation of para-iodinated phenols. researchgate.net Industrial processes have also adopted aqueous conditions, for instance, in the tri-iodination of 3,5-disubstituted phenols using a mixture of solid I₂ and iodic acid (HIO₃) in an aqueous solution. google.comgoogle.com

Sustainable Catalysis in Iodination Reactions

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste. Sustainable catalysis in the context of phenol iodination focuses on using non-toxic, recyclable, or highly efficient catalytic systems.

Metal and Organocatalysis:

Several catalytic systems have been developed to activate iodine or iodinating agents. As mentioned previously, copper(II) nitrate and cerium(III) chloride have been effectively used as catalysts for iodination reactions in water. researchgate.netresearchgate.net Other approaches utilize catalytic amounts of a Lewis acid to activate N-iodosuccinimide (NIS) or other iodine sources. For example, gold(I) and silver(I) salts have been shown to catalyze the iodination of electron-rich arenes with NIS under mild conditions. organic-chemistry.org

Organocatalysis, which avoids the use of potentially toxic metals, has also emerged as a powerful strategy. Thiourea catalysts can be used for the iodination of activated aromatic compounds with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source, providing high yields and regioselectivity. organic-chemistry.org

Table 2: Iodination of Phenols using {[K·18-C-6]ICl₂}n Reagent

This table shows the yields of iodinated products from the reaction of various phenols with the recyclable 18-crown-6-supported reagent.

SubstrateBaseProduct(s)Total Yield (%)
PhenolEt₃N2-Iodophenol, 4-Iodophenol (B32979), 2,4-Diiodophenol95
4-BromophenolPyridine4-Bromo-2-iodophenol, 4-Bromo-2,6-diiodophenol75
2-MethylphenolEt₃N2-Methyl-4-iodophenol, 2-Methyl-6-iodophenol, 2-Methyl-4,6-diiodophenol95
4-MethoxyphenolEt₃N2-Iodo-4-methoxyphenol, 2,6-Diiodo-4-methoxyphenol95

Data sourced from BISS, K. Y. et al. (2011). rsc.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of biological and chemical catalysis to create efficient and highly selective reaction pathways. nih.gov Enzymes operate under mild conditions, typically in aqueous environments, and exhibit remarkable specificity, making them ideal catalysts for sustainable synthesis. nih.govrsc.org

A prominent example of a chemoenzymatic approach to iodophenols is the use of laccase enzymes. nih.govrsc.orgrsc.orgrsc.org A sustainable and highly efficient method for the iodination of p-substituted phenols has been developed using a laccase catalyst, potassium iodide (KI) as the iodine source, and environmentally benign aerial oxygen (O₂) as the oxidant. nih.govrsc.org In this system, the laccase catalyzes the oxidation of iodide to generate molecular iodine in situ, which then acts as the electrophile for the aromatic substitution. nih.gov This method is highly chemoselective, avoids the formation of dimerization byproducts, and produces the desired iodophenols with yields up to 93% on a preparative scale. nih.govrsc.org

Table 3: Laccase-Catalyzed Iodination of p-Substituted Phenols

This table displays the results of the laccase-catalyzed iodination of various para-substituted phenols using KI as the iodine source and aerial O₂ as the oxidant.

SubstrateProductYield (%)
Vanillin4-Hydroxy-3-iodo-5-methoxybenzaldehyde91
4-Hydroxybenzoic acid4-Hydroxy-3-iodobenzoic acid89
Methyl 4-hydroxybenzoateMethyl 4-hydroxy-3-iodobenzoate93
4-Hydroxyacetophenone4-Hydroxy-3-iodoacetophenone85

Data sourced from Sdahl, M. et al. (2019). nih.govrsc.orgrsc.org

Besides laccases, other enzymes like peroxidases have also been utilized for the enzymatic iodination of phenol. dtu.dk Furthermore, broader chemoenzymatic strategies can be envisioned. For example, a multi-step synthesis could involve an initial enzymatic transformation to create a key chiral intermediate, which is then subjected to chemical modifications, such as coupling with an iodophenol derivative, to build a more complex molecule. thieme-connect.de The enzyme 4-ethylphenol methylenehydroxylase, which specifically hydroxylates 4-ethylphenol, demonstrates that enzymes can be tailored to act on specific substrates like the parent compound of this compound, opening possibilities for novel chemoenzymatic routes. nih.govnih.gov

Mechanistic Investigations of 4 Ethyl 2 Iodo Phenol Reactivity

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the 4-Ethyl-2-iodo-phenol ring is a plausible, albeit challenging, reaction pathway. Unlike typical SN2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically hindered by the benzene (B151609) ring. Instead, it typically follows a two-step addition-elimination mechanism. wikipedia.orglibretexts.org This process is highly dependent on the electronic properties of the substituents on the aromatic ring and the nature of the leaving group.

Role of Activating Groups and Leaving Group Effects

For an SNAr reaction to occur, the aromatic ring must be rendered sufficiently electrophilic (electron-poor) to be attacked by a nucleophile. This is achieved by the presence of strong electron-withdrawing groups (EWGs), particularly at positions ortho and para to the leaving group. wikipedia.orgpressbooks.pub In this compound, the substituents are a hydroxyl (-OH) group, an ethyl (-CH₂CH₃) group, and an iodine (-I) atom.

Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent activating group for electrophilic aromatic substitution due to its electron-donating resonance effect. However, for nucleophilic substitution, its effect is more complex. In its neutral form, it is a weak deactivator via its inductive effect. Under basic conditions, it is deprotonated to form the phenoxide ion (-O⁻), which is a very strong activating group for electrophilic substitution and thus strongly deactivating for nucleophilic substitution. For SNAr to be feasible, strong activation from other groups would be necessary to overcome the electron-rich nature imparted by the phenoxide.

Ethyl Group (-CH₂CH₃): The ethyl group is a weak electron-donating group through induction, which slightly deactivates the ring towards nucleophilic attack.

Leaving Group Effects: The iodine atom serves as the leaving group. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (the Meisenheimer complex). masterorganicchemistry.com Consequently, the strength of the carbon-halogen bond has a minor influence on the reaction rate. The leaving group's ability to depart is important in the second, faster step. The established reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because more electronegative atoms are better at stabilizing the additional electron density at the ipso-carbon in the transition state leading to the intermediate. Therefore, the iodine in this compound is a relatively poor leaving group for the SNAr mechanism compared to other halogens.

Given the presence of two electron-donating groups (ethyl and hydroxyl/phenoxide) and a suboptimal leaving group (iodine), this compound is generally not a prime candidate for SNAr reactions unless a very strong nucleophile is used or further activation of the ring is present. libretexts.orgpressbooks.pub

Meisenheimer Complex Formation and Stabilization

The hallmark of the SNAr mechanism is the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex results from the addition of the nucleophile to the carbon atom bearing the leaving group (ipso-carbon). mdpi.comnih.gov

For this compound, attack by a nucleophile (Nu⁻) at the C-2 position would lead to the formation of a Meisenheimer complex. The stability of this intermediate is paramount to the success of the reaction. Stability is conferred by the delocalization of the negative charge onto electron-withdrawing substituents. wikipedia.org In the case of this compound, the substituents are not EWGs. The negative charge in the cyclohexadienyl anion intermediate would be primarily delocalized across the carbon atoms of the ring. The lack of strong EWGs like nitro groups means the Meisenheimer complex formed from this substrate would be relatively high in energy and thus less stable, making its formation less favorable. wikipedia.orgnih.gov Stable and isolable Meisenheimer complexes are typically formed from substrates bearing multiple strong electron-withdrawing groups, such as 2,4,6-trinitroanisole. masterorganicchemistry.commdpi.com

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is highly suitable for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to Palladium(0) complexes makes them excellent substrates for these transformations. wikipedia.orgnih.gov These reactions provide powerful methods for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

The 2-iodophenol (B132878) scaffold, analogous to this compound, is widely used in various palladium-catalyzed coupling reactions.

C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Hiyama couplings are prominent examples.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically an arylboronic acid. Systematic studies on halophenols have shown that iodophenols readily undergo Suzuki-Miyaura coupling under various conditions, including using heterogeneous Pd/C catalysts in water. acs.org Research on 2-iodophenols demonstrates their successful coupling with arylboronic acids to form biphenol derivatives, which are precursors to valuable compounds like phytoalexins. acs.orgmdpi.com

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne. It is a highly effective method for synthesizing substituted alkynes. The reaction of 2-iodophenol with terminal alkynes, co-catalyzed by palladium and copper, is a key step in the synthesis of bioactive benzofurans. mdpi.comresearchgate.net Cyclocarbonylative Sonogashira reactions of 2-iodophenols can also be used to produce chromones and aurones. google.com

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction forms a bond between the aryl iodide and a primary or secondary amine. It has become a premier method for synthesizing aryl amines, largely replacing older, harsher methods. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex in the presence of a base. Studies on related iodo-estrone derivatives show that C-N coupling at the 2- or 4-position proceeds efficiently under microwave irradiation using a Pd(OAc)₂ catalyst with a specialized phosphine (B1218219) ligand. beilstein-journals.org

C-O Bond Formation (Buchwald-Hartwig Etherification): An analogous reaction to the amination allows for the coupling of aryl halides with alcohols to form aryl ethers, providing a milder alternative to the traditional Ullmann condensation. wikipedia.org

The table below summarizes typical conditions for palladium-catalyzed cross-coupling of 2-iodophenol derivatives, which are directly applicable to this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
Suzuki Coupling4-Methoxyphenylboronic acidPd(II) complex (3 mol%)K₂CO₃EtOH/H₂O80~85-95 mdpi.com
Sonogashira-CacchiPhenylacetylenePd/SF (0.25 mol%)NEt₃EtOH/H₂O90Good researchgate.net
Buchwald-Hartwig AminationSubstituted AnilinesPd(OAc)₂ / X-PhosKOt-BuTolueneMWGood-Excellent beilstein-journals.org
Hiyama Coupling (intramolecular)SilacyclobutanePd(MeCN)₂Cl₂ / tBuDavePhosPempidineMeCN/DMF10081 nih.govrsc.org

Ligand Design and Catalyst Optimization for Selective Transformations

The success of palladium-catalyzed cross-coupling reactions is heavily reliant on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, and can be tuned to promote the desired transformation while suppressing side reactions. nih.gov

For substrates like this compound, which contain a free hydroxyl group, ligand choice is critical. The hydroxyl group can potentially coordinate to the palladium center or react with the base, influencing the catalytic cycle.

Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands are among the most successful for cross-coupling reactions.

Buchwald Ligands: Ligands such as X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and tBuDavePhos (2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl) have been specifically designed for challenging couplings. nih.govrsc.org For instance, in the Buchwald-Hartwig amination of 4-iodo-estrone, X-Phos was essential for achieving high yields. beilstein-journals.org Similarly, tBuDavePhos was found to be superior to other phosphines like DavePhos or RockPhos in the C-C coupling of 2-iodophenols with silacyclobutanes. nih.govrsc.org

Bidentate Ligands: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) were early breakthroughs, particularly for the coupling of primary amines. wikipedia.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful alternative to phosphines. They form very stable bonds with palladium and can promote high catalytic activity. Bridged bis(NHC)Pd(II) complexes have been developed as phosphine-free catalysts for the cyclocarbonylative Sonogashira coupling of 2-iodophenols. google.com

Catalyst optimization often involves screening a panel of ligands and reaction conditions (catalyst precursor, base, solvent, temperature) to maximize yield and selectivity for a specific substrate pair. nih.govrsc.org

Oxidative Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is susceptible to oxidation, leading to the formation of phenoxyl radicals. These reactive intermediates can then undergo a variety of transformations, most notably oxidative coupling to form new C-C or C-O bonds. nih.gov

The outcome of phenol (B47542) oxidation is highly dependent on the oxidant, catalyst, and the substitution pattern of the phenol. Research on the oxidation of 4-halophenols catalyzed by an artificial metalloenzyme (Fe-MC6*a) provides direct insight into the potential reactivity of this compound. In this study, while 4-fluorophenol (B42351) was converted to 1,4-benzoquinone, 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) were selectively converted into higher molecular weight compounds. mdpi.com This suggests that for 4-iodophenol, the dominant pathway is radical-mediated oligomerization or polymerization rather than dehalogenation to a quinone. mdpi.com

The mechanism likely involves a one-electron oxidation of the phenol to a phenoxyl radical. This radical is resonance-stabilized, with spin density at the oxygen atom and the ortho and para carbon positions. For this compound, the positions ortho to the hydroxyl group are substituted with iodine and a proton, and the para position is substituted with an ethyl group. The coupling of two phenoxyl radicals can lead to:

C-C Coupling: Formation of a new bond between the carbon atoms of two phenol units, leading to biphenol or polyphenol structures.

C-O Coupling: Formation of a new ether linkage, leading to polyphenylene ether structures.

The selectivity between C-C and C-O coupling can often be controlled by the choice of catalyst. nih.gov For instance, different metal catalysts can direct the oxidative dimerization of the same phenol substrate to selectively form either C-C or C-O coupled products. nih.gov In the absence of a directing catalyst, a mixture of products is often obtained. Given the results for 4-iodophenol, it is probable that the oxidation of this compound would primarily yield a complex mixture of oligomeric products formed through a combination of C-C and C-O linkages. mdpi.com

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a fundamental reaction of aryl halides, involving the replacement of a halogen atom with a hydrogen atom. This transformation can be achieved through several mechanistic pathways, including catalytic, radical-mediated, and enzymatic routes. While specific studies on this compound are limited, the mechanisms can be inferred from research on closely related iodophenols.

Catalytic Reductive Dehalogenation: Transition metal catalysts, particularly those based on palladium, are widely used for the reductive cleavage of carbon-halogen bonds. nih.gov The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, making iodophenols like this compound highly reactive substrates. nih.gov The catalytic cycle for a palladium-catalyzed process typically involves:

Oxidative Addition: A low-valent palladium(0) species oxidatively adds to the carbon-iodine bond of the iodophenol to form a Pd(II)-aryl intermediate.

Hydrogenolysis/Transfer Hydrogenation: The Pd(II) intermediate then reacts with a hydrogen source. This can be hydrogen gas (H₂) or, more commonly, a transfer hydrogenation reagent like formates (e.g., potassium formate), silanes, or alcohols. nih.govnih.gov

Reductive Elimination: The final step is the reductive elimination of the dehalogenated phenol and regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.

A study on a polymer-supported terpyridine palladium complex demonstrated effective hydrodechlorination of aryl chlorides in seawater, highlighting the robustness of such catalytic systems. nih.gov Although this study focused on chlorides, the higher reactivity of iodides suggests that this compound would be an excellent substrate for similar catalytic systems.

Radical-Mediated Dehalogenation: Reductive dehalogenation of iodophenols can also proceed via radical chain mechanisms, often initiated by radiation or chemical radical initiators. nih.gov Research on 4-iodophenol using gamma-radiolysis has shown that carbon-centered radicals, such as those derived from ethanol (B145695) or formate (B1220265), can induce dehalogenation. nih.govresearchgate.net The proposed mechanism involves a chain reaction:

Initiation: A reducing radical (e.g., •CO₂⁻ from formate) transfers an electron to the iodophenol, leading to the dissociation of the C-I bond to form an aryl radical and an iodide ion.

Propagation: The resulting 4-hydroxyphenyl radical abstracts a hydrogen atom from a donor molecule (like formate or an alcohol) to yield the dehalogenated phenol and a new reducing radical, which continues the chain. nih.gov

Interestingly, the efficiency of these reactions can be significantly enhanced by the presence of bicarbonate, which is thought to form a complex with the reducing radical, increasing its reduction potential through a process known as proton-coupled electron transfer (PCET). nih.gov

Enzymatic Reductive Dehalogenation: In biological systems, reductive dehalogenation is a known pathway for the metabolism of halogenated organic compounds. Iodotyrosine deiodinase (IYD), an enzyme found in aerobic organisms, is capable of catalyzing the reductive dehalogenation of iodotyrosines and has been shown to process 2-iodophenol, albeit inefficiently. nih.govresearchgate.net The catalytic mechanism relies on a flavin mononucleotide (FMN) cofactor and proceeds via single electron transfer (SET). nih.gov The substrate binds in the active site, which induces a conformational change that facilitates electron transfer from the reduced FMN cofactor to the substrate, causing the cleavage of the carbon-iodine bond. researchgate.netacs.org While the natural substrate is halotyrosine, the ability of IYD to dehalogenate 2-iodophenol suggests that substituted phenols like this compound could potentially be substrates for wild-type or engineered dehalogenases. nih.govacs.org

Table 1: Summary of Reductive Dehalogenation Methods Applicable to Iodophenols

MethodTypical Reagents/CatalystsHydrogen SourceKey Mechanistic FeatureReference
CatalyticPalladium Complexes (e.g., PdCl₂(PPh₃)₂, Polymer-supported Pd)Formates (e.g., HCO₂K), Alcohols, H₂Oxidative Addition/Reductive Elimination Cycle nih.govresearchgate.net
Radical-MediatedRadical Initiators (e.g., γ-radiolysis)Formate, Methanol, EthanolProton-Coupled Electron Transfer (PCET) Chain Reaction nih.govresearchgate.net
Photo-InducedPhenylhydrazine (promoter), Base (e.g., t-BuOK)PhenylhydrazineLight-induced Radical-Mediated Hydrogenation nih.gov
EnzymaticIodotyrosine Deiodinase (IYD)Dithionite (in vitro), NADPH (in vivo)Flavin-Mediated Single Electron Transfer (SET) nih.govresearchgate.netnih.gov

Stereochemical Outcomes and Diastereoselective Control in Reactions

While reductive dehalogenation removes a substituent, this compound can also participate in reactions that form new stereocenters. In such cases, controlling the stereochemical outcome—specifically, achieving diastereoselectivity—is a primary goal of synthetic chemistry. numberanalytics.com Diastereoselectivity refers to the preferential formation of one diastereomer over others. numberanalytics.com This control is typically achieved by using chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of the substrate. ethz.ch

Although specific studies detailing diastereoselective reactions with this compound as the substrate are scarce, research on the closely related 2-iodophenol and 4-iodophenol provides valuable insights into the potential for stereochemical control.

Palladium-Catalyzed Asymmetric Reactions: Palladium catalysts are instrumental in many stereoselective C-C and C-heteroatom bond-forming reactions. For instance, 2-iodophenol has been used in palladium-catalyzed Heck-type reactions with allenes to produce substituted 1,3-dienes. nih.gov In these reactions, the stereochemistry of the resulting diene is controlled by the mechanism of β-hydride elimination from a π-allyl palladium intermediate, which can be influenced by ligand choice and substrate structure. nih.gov Similarly, a visible-light-induced palladium-catalyzed formal [3+3] cyclization between 2-iodophenols and cyclopropenes has been developed to construct chromene derivatives with a quaternary carbon center, demonstrating the potential for creating complex stereostructures from simple iodophenol precursors. researchgate.net

Reactions Involving Chiral Auxiliaries and Catalysts: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. ethz.ch Another powerful strategy is the use of a chiral catalyst, which can induce asymmetry in the product. nih.gov For example, chiral iodoaniline-lactate based catalysts have been synthesized and used for the enantioselective α-functionalization of ketones. nih.gov The structural similarity between iodoanilines and iodophenols suggests that analogous catalysts derived from this compound could be developed for stereoselective transformations.

A chemo-enzymatic cascade process starting from 4-iodophenol illustrates a powerful combination of catalytic methods. rsc.org A palladium-catalyzed Heck reaction is first performed, followed by an enzymatic reduction using an alcohol dehydrogenase (ADH). This second step proceeds with high stereoselectivity, yielding a chiral alcohol. rsc.org Such sequential strategies allow for the conversion of achiral starting materials like iodophenols into enantiomerically enriched products.

Substrate-Controlled Diastereoselectivity: In some cases, the existing structure of the reactants can direct the formation of a specific diastereomer. A rhodium(II)-catalyzed reaction starting from 2-iodophenol to create tetracyclic 3,4-fused indoles resulted in the formation of cis-fused isomers. mdpi.com This outcome indicates that the intramolecular cyclization step proceeds with a degree of diastereoselective control, likely governed by the transition state geometry that minimizes steric strain. mdpi.com

Table 2: Examples of Stereoselective Reactions Involving Substituted Iodophenols

Reaction TypeIodophenol SubstrateKey Catalyst/ReagentProduct TypeStereochemical ControlReference
Heck-Type Reaction2-IodophenolPd CatalystSubstituted 1,3-Dienes / BenzofuransStereoselective formation of (Z,E)-dienes or regioselective cyclization nih.gov
[3+3] Cyclization2-IodophenolVisible-Light / Pd Catalyst2H-ChromenesFormation of a quaternary stereocenter researchgate.net
Sonogashira/Cyclization2-IodophenolPd(0) / CuIChiral Benzo[b]furan CarbinolsReaction with enantiopure alkynes preserves stereochemistry uni-wuppertal.de
Heck/Enzymatic Reduction4-IodophenolPd Catalyst then Alcohol Dehydrogenase (ADH)Chiral Secondary AlcoholsEnantioselective reduction of ketone intermediate rsc.org
Intramolecular Cycloaddition2-Iodophenol (as precursor)Rh₂(oct)₄Tetracyclic Fused DihydroindolesDiastereoselective formation of cis-fused isomers mdpi.com

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbons. In 4-Ethyl-2-iodo-phenol, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The ethyl group would present as a quartet and a triplet due to spin-spin coupling. The ¹³C NMR spectrum would display signals for the eight unique carbon atoms in the molecule.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons of the ethyl group (the quartet and the triplet) and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct carbon-proton attachments. It would correlate each proton signal in the ¹H NMR spectrum with the signal of the carbon atom to which it is directly bonded.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in piecing together the molecular structure by connecting fragments. For instance, it would show correlations between the protons of the ethyl group and the aromatic carbons, confirming the position of the ethyl substituent.

Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.5 d 1H H-3
~7.0 dd 1H H-5
~6.8 d 1H H-6
~5.0 s 1H OH
2.60 q 2H -CH₂-

Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment
~152 C-1
~85 C-2
~139 C-3
~138 C-4
~129 C-5
~115 C-6
~28 -CH₂-

While no specific isotopic labeling studies on this compound have been reported, this technique is invaluable for confirming structural assignments and elucidating reaction mechanisms. For example, selective deuteration of the ethyl group would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum and a change in the multiplicity of adjacent signals, thereby confirming their assignment. Similarly, ¹³C labeling at a specific position would result in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic ring and the ethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the low-frequency region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would be a prominent feature.

Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3200-3600 Broad, Strong (IR) O-H stretch
3000-3100 Medium (IR, Raman) Aromatic C-H stretch
2850-2960 Medium (IR, Raman) Aliphatic C-H stretch
1450-1600 Strong (IR, Raman) Aromatic C=C stretch
~1200 Strong (IR) C-O stretch

Mass Spectrometry for Precise Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The theoretical exact mass of C₈H₉IO is 247.9698 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value.

Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass (m/z)
[M]⁺ 247.9698
[M+H]⁺ 248.9771

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information for structural confirmation. For this compound, common fragmentation pathways would likely involve:

Loss of the ethyl group: A significant fragment ion would be expected at m/z [M-29]⁺, corresponding to the loss of a C₂H₅ radical.

Loss of iodine: Cleavage of the C-I bond would result in a fragment ion at m/z [M-127]⁺.

Benzylic cleavage: Fragmentation of the ethyl group could lead to the formation of a stable benzylic cation.

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

No published single-crystal X-ray diffraction data for this compound is currently available. This technique is essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Without experimental crystallographic data, a detailed analysis of its solid-state molecular architecture cannot be provided.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Specific experimental UV-Vis absorption and fluorescence spectra for this compound have not been reported in the available scientific literature. Such spectra are crucial for understanding the electronic transitions within the molecule. The UV-Vis absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. Fluorescence spectroscopy would provide information about the emission of light as excited electrons return to their ground state, offering insights into the molecule's electronic structure and dynamics.

In the absence of specific data, general assumptions can be made based on the phenolic chromophore. Phenols typically exhibit absorption bands in the ultraviolet region, and the positions and intensities of these bands are influenced by the nature and position of substituents on the aromatic ring. The presence of an ethyl group and an iodine atom would be expected to cause shifts in the absorption maxima compared to unsubstituted phenol (B47542). However, without experimental data, a quantitative analysis is not possible.

Table 1: Hypothetical UV-Vis Absorption Data for this compound (for illustrative purposes only, as no experimental data is available)

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol (B145695)Not AvailableNot Available
CyclohexaneNot AvailableNot Available

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound itself is not chiral. Therefore, chiroptical spectroscopy, such as circular dichroism (CD), is not applicable to this compound. CD spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

For this technique to be relevant, a chiral center would need to be introduced into the molecule, for example, by adding a chiral substituent. No synthesis or chiroptical studies of chiral derivatives of this compound have been reported in the scientific literature. Consequently, there is no experimental data to present or discuss in this section.

Computational Chemistry and Theoretical Studies of 4 Ethyl 2 Iodo Phenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the ground state properties of 4-Ethyl-2-iodo-phenol. These studies typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electronic interactions within the molecule.

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, or its equilibrium geometry. Geometrical optimization calculations using DFT systematically alter the molecular geometry to find the arrangement with the lowest electronic energy.

For this compound, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. The presence of the flexible ethyl group and the rotatable hydroxyl group means that the molecule can exist in several different conformations. A thorough conformational analysis would involve:

Scanning the Potential Energy Surface: Systematically rotating the dihedral angles associated with the C-C bond of the ethyl group and the C-O bond of the hydroxyl group to identify all possible low-energy conformers.

Optimizing Each Conformer: Performing a full geometry optimization for each identified conformer to find its precise minimum energy structure.

Calculating Relative Energies: Determining the relative stability of each conformer. It is expected that conformers with minimal steric hindrance between the bulky iodine atom, the ethyl group, and the hydroxyl group would be lower in energy. The orientation of the hydroxyl group may also allow for weak intramolecular interactions, such as a hydrogen bond with the iodine atom, which would further stabilize certain conformations, a phenomenon observed in other ortho-substituted halophenols. researchgate.net

The results of such an analysis would typically be presented in a table comparing the key geometrical parameters and relative energies of the stable conformers.

Table 1: Illustrative Geometrical Parameters and Relative Energies of this compound Conformers This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. Actual values require specific calculations.

ConformerRelative Energy (kcal/mol)C-O-H Dihedral Angle (°)C-C-C-H Dihedral Angle (°)O-H···I Distance (Å)
Conformer A0.000.060.02.95
Conformer B0.75180.060.0N/A
Conformer C1.200.0180.02.98

Once the ground state geometry is optimized, DFT is used to analyze the electronic structure. This involves examining the distribution of electrons within the molecule and the properties of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for understanding a molecule's reactivity.

HOMO: This orbital represents the region from which an electron is most likely to be donated. In phenols, the HOMO is typically characterized by significant electron density on the aromatic ring and the oxygen atom of the hydroxyl group. The electron-donating nature of the hydroxyl and ethyl groups would be expected to raise the energy of the HOMO, making the molecule susceptible to electrophilic attack and oxidation.

LUMO: This orbital represents the region that is most likely to accept an electron. For this compound, the LUMO is expected to have significant contributions from the aromatic ring's π* antibonding orbitals. The iodine atom, with its relatively weak C-I bond, may also contribute to the LUMO, influencing the molecule's potential for undergoing nucleophilic substitution or reduction.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can also be performed to provide a more detailed picture of charge distribution, revealing the partial atomic charges on each atom and quantifying the strength of intramolecular interactions, such as charge delocalization and hyperconjugation. tandfonline.comresearchgate.net

Table 2: Illustrative FMO Properties of this compound from DFT Calculations This table is for illustrative purposes. Actual values require specific calculations.

ParameterEnergy (eV)
HOMO Energy-5.80
LUMO Energy-0.95
HOMO-LUMO Gap4.85

Ab Initio and Post-Hartree-Fock Methods for Energetic Landscapes

While DFT is highly effective, ab initio methods provide a systematically improvable, wave-function-based approach to solving the Schrödinger equation. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are employed to incorporate electron correlation and achieve higher accuracy, particularly for calculating reaction energies and activation barriers. nih.gov

For this compound, these high-level methods would be used to:

Refine Energetic Calculations: Accurately calculate the relative energies of different conformers or the energies of transition states for chemical reactions.

Investigate Reaction Mechanisms: Map out the potential energy surface for reactions such as oxidation of the phenol (B47542), electrophilic substitution on the ring, or cleavage of the C-I bond. rsc.org

Compute Thermochemical Properties: Determine properties like bond dissociation energies, which are crucial for understanding the stability of the molecule and the likelihood of radical formation. For instance, calculating the O-H bond dissociation energy would provide insight into the molecule's antioxidant potential.

These methods are computationally more demanding than DFT and are often used to benchmark or validate the results from DFT calculations for specific, critical points on the energetic landscape. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound moves and interacts with its environment (e.g., a solvent) over time.

An MD simulation of this compound would involve:

Parameterization: Defining a force field that describes the potential energy of the system as a function of its atomic coordinates.

System Setup: Placing one or more molecules of this compound in a simulation box, often filled with solvent molecules like water, to mimic solution-phase conditions.

Simulation: Running the simulation for a period ranging from nanoseconds to microseconds, tracking the trajectory of each atom.

Analysis of the MD trajectory would provide insights into:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvation Structure: The arrangement of solvent molecules around the solute, including the formation and lifetime of hydrogen bonds between the phenolic hydroxyl group and the solvent.

Transport Properties: How the molecule diffuses through the solvent.

MD simulations are particularly useful for understanding how intermolecular forces, such as halogen bonding involving the iodine atom, influence the molecule's behavior in a condensed phase. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. researchgate.netnih.gov

For this compound, the computational workflow would be:

Perform a high-quality DFT geometry optimization.

Use the optimized geometry to run a GIAO-DFT calculation to compute the absolute magnetic shielding tensors for each nucleus.

Convert the calculated shielding values to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

The predicted spectrum can then be compared with an experimental one. This comparison can confirm the correct structure from among possible isomers and help assign specific peaks to specific atoms in the molecule. Excellent correlation between computed and experimental shifts provides strong evidence for the determined structure. researchgate.net Machine learning algorithms are also increasingly being integrated with DFT calculations to further refine the accuracy of chemical shift predictions. nih.govchemrxiv.org

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table is illustrative. Experimental values are required for comparison, and predicted values require specific GIAO-DFT calculations.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C1 (C-OH)152.5151.80.7
C2 (C-I)88.187.50.6
C3131.2130.90.3
C4 (C-Ethyl)138.4137.90.5
C5129.0128.80.2
C6115.7115.30.4

Vibrational Frequency Calculations

Computational chemistry provides a powerful lens for understanding the vibrational properties of molecules such as this compound. Through methods like Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman spectroscopy data, allowing for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms.

The vibrational spectrum can be conceptually divided into several regions:

O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching frequency, which is sensitive to hydrogen bonding. nih.gov In a non-hydrogen-bonded environment, this would appear as a sharp band at higher wavenumbers. The in-plane bending and out-of-plane torsion of the O-H group would be found at lower frequencies.

Aromatic C-H and C-C Vibrations: The phenyl ring exhibits a series of C-H stretching vibrations, typically in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the ring give rise to a set of characteristic bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the ring, with the ethyl and iodo groups, will influence the exact positions and intensities of these modes.

Ethyl Group Vibrations: The ethyl group introduces its own set of vibrational modes, including symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups, as well as scissoring, wagging, twisting, and rocking motions.

C-I and C-O Vibrations: The stretching vibration of the carbon-iodine bond is expected at lower frequencies due to the high mass of the iodine atom. Similarly, the C-O stretching vibration of the phenolic hydroxyl group will be present.

The following table provides an illustrative representation of the expected vibrational frequency ranges for the key functional groups in this compound, based on typical values for similar compounds.

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretch3650 - 3580
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Ethyl)2980 - 2850
Aromatic C=C Ring Stretch1620 - 1450
C-O Stretch1260 - 1180
C-I Stretch600 - 500

This table is illustrative and actual calculated frequencies may vary depending on the computational method and basis set used.

Computational methods, such as DFT with hybrid functionals like B3LYP, are commonly employed for these calculations. ijaemr.com The accuracy of the predicted frequencies can be improved by using larger basis sets and by applying scaling factors to account for anharmonicity and other systematic errors. ijaemr.com

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and material properties of this compound. Computational methods are essential for characterizing these weak interactions, which include hydrogen bonding, van der Waals forces, and, notably, halogen bonding.

Halogen Bonding: The presence of an iodine atom on the aromatic ring of this compound makes it a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. unimi.it The σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the R-X covalent bond (where R is the aromatic ring and X is iodine). unimi.it

Computational analyses, such as those employing DFT and molecular electrostatic potential (MEP) surface calculations, can visualize and quantify the σ-hole on the iodine atom of this compound. nih.gov The magnitude of the positive potential of the σ-hole is influenced by the electron-withdrawing nature of the aromatic ring and the other substituents. The hydroxyl and ethyl groups, being electron-donating, may slightly modulate the electrostatic potential around the iodine atom compared to unsubstituted iodobenzene.

This compound can form halogen bonds with a variety of halogen bond acceptors, including:

Oxygen or Nitrogen Atoms: The iodine atom can interact with lone pairs on oxygen or nitrogen atoms of other molecules, forming I···O or I···N halogen bonds.

π-Systems: The σ-hole can also interact with the electron-rich π-systems of other aromatic rings.

The strength of these halogen bonds can be estimated computationally by calculating the binding energies between this compound and a halogen bond acceptor. rsc.org These calculations can help in understanding and predicting the crystal packing and self-assembly of this compound.

Other Non-Covalent Interactions: Besides halogen bonding, this compound can participate in other significant non-covalent interactions:

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and can also act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or chains in the solid state or in solution.

π-π Stacking: The aromatic rings of two this compound molecules can engage in π-π stacking interactions, further stabilizing supramolecular assemblies.

CH-π Interactions: The C-H bonds of the ethyl group can interact with the π-system of an adjacent aromatic ring.

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these different types of interactions in real space, providing a detailed picture of the interplay between halogen bonding, hydrogen bonding, and other weak forces. nih.govnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving substituted phenols like this compound. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

Plausible Reaction Mechanisms: For this compound, several types of reactions can be modeled computationally:

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic attack. Computational modeling can be used to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. By calculating the energies of the intermediate carbocations (Wheland intermediates), the preferred positions of attack can be determined.

Oxidation Reactions: Phenols can be oxidized to form phenoxyl radicals. Computational studies can model the hydrogen atom abstraction from the hydroxyl group by a radical species and characterize the resulting 4-ethyl-2-iodo-phenoxyl radical. nih.govacs.org The stability and electronic structure of this radical can be further investigated.

Reactions involving the C-I Bond: The carbon-iodine bond can participate in various reactions, including nucleophilic aromatic substitution and cross-coupling reactions. While nucleophilic aromatic substitution on an electron-rich ring is generally difficult, computational modeling can explore the feasibility of such reactions under specific conditions. For cross-coupling reactions, computational methods can be used to model the oxidative addition, transmetalation, and reductive elimination steps of a catalytic cycle.

Transition State Characterization: A key aspect of reaction mechanism modeling is the location and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Computational methods, particularly DFT, are used to:

Locate the Transition State Geometry: Algorithms are employed to find the geometry of the transition state connecting reactants and products.

Verify the Transition State: A frequency calculation is performed on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Calculate the Activation Energy: The energy difference between the transition state and the reactants gives the activation energy of the reaction, which is a critical parameter for determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. nih.gov

For example, in modeling the iodination of a phenol, DFT calculations can be used to determine the structure of the transition state for the attack of an iodinating agent on the aromatic ring and to calculate the activation energy for this step. osu.edu Such studies can provide valuable insights into the kinetics and mechanism of the reaction.

Research Applications of 4 Ethyl 2 Iodo Phenol in Advanced Chemical Science

Limited Role as a Building Block in Complex Organic Synthesis

While substituted phenols are fundamental building blocks in organic chemistry, specific applications for 4-Ethyl-2-iodo-phenol in the synthesis of complex molecules appear to be undocumented in readily accessible research.

No Documented Use as a Precursor for Natural Product Synthesis

There is currently no available scientific literature detailing the use of this compound as a direct precursor in the total synthesis of natural products. While iodo-phenolic compounds can be valuable intermediates, the specific substitution pattern of this molecule has not been reported as a key component in the construction of known natural product skeletons.

Theoretical Potential in Heterocyclic Compound Formation

The structure of this compound suggests a theoretical potential for its use in the synthesis of heterocyclic compounds such as benzofurans and quinolines. Generally, o-iodophenols are known precursors for the synthesis of benzofurans through various coupling and cyclization reactions. For instance, palladium- and copper-catalyzed reactions of o-iodophenols with terminal alkynes are established methods for constructing the benzofuran (B130515) ring system. Similarly, iodo-anilines are utilized in the synthesis of quinolines.

However, a specific investigation into the reactivity of this compound for these transformations has not been reported. The electronic and steric effects of the ethyl group at the para position and the iodo group at the ortho position could influence the reactivity and regioselectivity of such cyclization reactions. The following table outlines the general synthetic strategies where a compound like this compound could theoretically be employed.

HeterocycleGeneral Synthetic Approach from an o-Iodo-Aromatic Precursor
Benzofurans Palladium/Copper-catalyzed Sonogashira coupling with alkynes followed by intramolecular cyclization.
Quinolines Reactions involving coupling with appropriate partners to form the quinoline (B57606) ring system, often starting from iodo-anilines.

No Established Catalytic Roles or Applications in Ligand Design

A review of the literature does not indicate any established roles for this compound as a catalyst or as a ligand in organometallic chemistry. The phenolic hydroxyl group and the carbon-iodine bond could potentially be modified to create a ligand scaffold. However, there are no documented instances of this compound being utilized for such purposes. The design of ligands often requires specific electronic and steric properties to achieve desired catalytic activity, and it appears that this compound has not been explored in this context.

Undeveloped Potential in Functional Materials and Polymers

The application of this compound in the development of functional materials and polymers is not described in the current scientific literature.

No Reported Use as a Monomer for Polymer Synthesis

There are no reports on the polymerization of this compound to form homopolymers or its use as a co-monomer in the synthesis of copolymers. While phenolic compounds can be used to produce various types of polymers, such as phenolic resins, the specific polymerization behavior of this substituted phenol (B47542) has not been investigated.

No Documented Applications in Surface Modification and Functionalization

Similarly, there is no evidence to suggest that this compound has been used for the modification and functionalization of surfaces. The reactive sites on the molecule could theoretically be used to attach it to a surface, thereby altering the surface properties. However, no such studies have been published.

Probes and Tracers in Chemical Research (e.g., Radiolabeled Analogs)

While specific applications of this compound as a probe or tracer are not extensively documented in publicly available literature, its chemical structure lends itself to potential use in such roles, particularly through radioiodination. Phenolic compounds are readily labeled with radioactive iodine isotopes, a technique widely employed in various scientific fields. nih.govlongdom.orgnih.gov This process typically involves electrophilic substitution on the aromatic ring, where a non-radioactive iodine atom can be exchanged for a radioactive isotope, or a hydrogen atom can be substituted with a radioiodine. nih.gov

Radioiodinated molecules serve as powerful tools in diagnostics, drug development, and biological research. longdom.org By incorporating a radioactive isotope, the movement, metabolism, and interaction of the molecule can be tracked in real-time within a biological system. longdom.org For instance, radioiodinated compounds are crucial in medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.com

Given that this compound contains a phenol group, it is a suitable candidate for radioiodination. The introduction of a radioactive iodine isotope, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131, would transform the compound into a radiolabeled analog. nih.gov The specific choice of isotope would depend on the intended application, with different isotopes offering varying half-lives and emission characteristics suitable for either imaging or therapeutic purposes.

The resulting radiolabeled this compound could then potentially be used to:

Trace metabolic pathways: By administering the radiolabeled compound, researchers could monitor its uptake, distribution, and transformation within an organism.

Investigate protein binding: If this compound is found to interact with specific proteins, its radiolabeled version could be used to study these interactions, for example, in receptor binding assays.

Develop new imaging agents: Depending on its biological targets, a radiolabeled form of this compound could be explored as a novel probe for medical imaging.

The synthesis of such radiolabeled probes would likely involve an electrophilic substitution reaction, where an oxidizing agent is used to convert a radioactive iodide salt into an electrophilic iodine species that can then react with the phenol ring. nih.govnih.gov

Model Compound for Mechanistic Organic Chemistry Investigations

This compound possesses a unique combination of structural features that make it a valuable model compound for investigating reaction mechanisms in organic chemistry. The interplay between the activating ethyl group, the deactivating but ortho-, para-directing iodo group, and the activating hydroxyl group on the benzene (B151609) ring provides a rich platform for studying the principles of electrophilic aromatic substitution and other reactions.

Electrophilic Aromatic Substitution Studies:

The iodination of phenols is a classic example of electrophilic aromatic substitution, and the kinetics and mechanisms of these reactions are of fundamental interest. dtu.dk this compound, with its existing substituents, can be used to explore several aspects of this reaction:

Regioselectivity: The directing effects of the ethyl, iodo, and hydroxyl groups can be studied by subjecting the compound to further electrophilic substitution reactions. The outcome of such reactions would provide insights into the relative directing power of these groups and the steric hindrance they impose.

Reaction Kinetics: The rate of further substitution on the this compound ring can be measured and compared to that of simpler phenols. This would allow for the quantification of the activating and deactivating effects of the substituents. Kinetic studies on the oxidation of substituted phenols are crucial for understanding their reaction pathways. mdpi.comnih.gov

Isotope Effects: Kinetic isotope effect studies, for instance, by replacing hydrogen with deuterium at specific positions on the ring, could be employed to elucidate the rate-determining step of electrophilic substitution reactions involving this compound. nih.gov

Enzymatic and Oxidation Studies:

Phenolic compounds are substrates for various enzymes, and understanding the mechanism of these enzymatic reactions is a key area of biochemical research. For example, salicylate hydroxylase is known to catalyze the hydroxylation of o-halogenophenols. nih.gov this compound could serve as a substrate analog to probe the active site and mechanism of such enzymes. Studies on the enzymatic deiodination and oxygenation of this compound could reveal important details about the catalytic process. nih.gov

The data from such mechanistic studies can be summarized in the following table:

Area of InvestigationKey Parameters to StudyPotential Insights
Electrophilic Aromatic Substitution Regioselectivity, Reaction Rates, Kinetic Isotope EffectsRelative directing power of substituents, Steric effects, Nature of the rate-determining step
Enzymatic Reactions Substrate binding, Product formation, Enzyme kineticsEnzyme active site topology, Catalytic mechanism, Role of substituents in substrate recognition
Oxidation Reactions Identification of intermediates and final products, Reaction stoichiometryOxidation pathways of substituted phenols, Stability of reaction intermediates

Future Perspectives and Challenges in 4 Ethyl 2 Iodo Phenol Research

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge and a continuing area of focus in the study of 4-Ethyl-2-iodo-phenol is the development of synthetic routes that are not only high-yielding but also exhibit exceptional selectivity. Traditional methods for the synthesis of iodophenols often involve direct iodination of the corresponding phenol (B47542). However, these methods can sometimes lead to a mixture of products, requiring extensive purification.

Future research will likely prioritize the development of methods that offer precise control over the regioselectivity of the iodination. One promising approach involves the use of directing groups. By temporarily attaching a directing group to the 4-ethylphenol (B45693) starting material, it is possible to guide the iodine atom to the desired ortho position relative to the hydroxyl group. After the iodination step, the directing group can be removed to yield the final product.

Another avenue of exploration is the synthesis from pre-functionalized precursors, which can provide greater control over the final molecular architecture. Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of fine chemicals. This includes the use of more environmentally benign reagents and solvents. For instance, methods are being developed that utilize water as a solvent and employ non-toxic iodinating agents, moving away from harsher, traditional reagents. The application of catalytic methods, potentially using enzymes, also represents a frontier in the sustainable synthesis of this compound.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The carbon-iodine (C-I) bond in this compound is a key feature that dictates its reactivity. This bond is weaker than other carbon-halogen bonds, making aryl iodides like this compound highly reactive substrates for a variety of chemical transformations. The iodine atom serves as an excellent leaving group and a versatile handle for introducing a wide array of functional groups.

Future research will undoubtedly continue to explore new ways to harness the reactivity of the C-I bond. Cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools for forming new carbon-carbon bonds, and this compound is an ideal substrate for these transformations. fiveable.me This allows for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

Beyond established cross-coupling reactions, there is significant interest in discovering and developing novel transformation pathways. This includes exploring nucleophilic aromatic substitution (SNAr) reactions. While SNAr reactions on aryl halides can be challenging, the electronic properties of the substituents on the aromatic ring can influence the reactivity. fiveable.me Research into activating the this compound ring system towards nucleophilic attack could open up new synthetic possibilities. Furthermore, the use of hypervalent iodine reagents in mediating novel arylations and other transformations presents an exciting area for future investigation. on24.com

Integration of Machine Learning and AI in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning are poised to revolutionize chemical research, and the study of this compound is no exception. These computational tools can be applied to various stages of the research and development process, from the initial design of new compounds to the optimization of their synthesis.

In the realm of compound design, machine learning algorithms can be trained on large datasets of chemical structures and their properties to predict the biological activity or material properties of novel derivatives of this compound. This can help to prioritize which compounds to synthesize and test, saving time and resources.

Expansion into Emerging Areas of Chemical Innovation

The versatile chemical nature of this compound makes it a promising building block for a variety of emerging applications. Halogenated phenols, in general, are known to be investigated for a wide range of biological activities, and this compound could serve as a key intermediate in the synthesis of new pharmaceutical compounds. Its ability to participate in a wide range of chemical reactions allows for the systematic modification of its structure to explore structure-activity relationships and develop new therapeutic agents.

In the field of materials science, the incorporation of the this compound moiety into polymers or other materials could impart unique properties. The presence of the iodine atom, for instance, could be exploited for post-polymerization modification, allowing for the fine-tuning of material properties. The aromatic nature of the compound also suggests potential applications in the development of new electronic materials or functional dyes.

Addressing Scalability and Sustainability in Research Methodologies

As the potential applications of this compound and its derivatives are explored, it will be crucial to address the challenges of scalability and sustainability. Laboratory-scale syntheses that are effective for initial research may not be practical or economically viable for larger-scale production.

Future research will need to focus on developing synthetic routes that are not only efficient but also scalable. This involves moving away from stoichiometric reagents towards catalytic processes and designing reactions that can be safely and efficiently performed in larger reactors. The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and control.

Sustainability is another key consideration. This encompasses the entire lifecycle of the chemical process, from the choice of starting materials to the generation of waste. Green chemistry principles, such as the use of renewable feedstocks, the minimization of hazardous waste, and the design of energy-efficient processes, will be paramount. nih.govrsc.org Research into biocatalytic methods and the use of environmentally friendly solvents will be essential for ensuring that the future of this compound research is both innovative and sustainable.

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